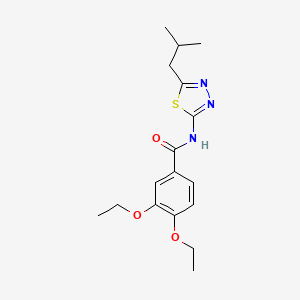

3,4-diethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those related to "3,4-diethoxy-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzamide," often involves the reaction of corresponding benzamide or salicylamide with thiourea, thioformamide, or other sulfur-containing compounds. For instance, Narayana et al. (2004) describe the preparation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their alkoxy derivatives, which are synthesized by reacting 5-(bromoacetyl) salicylamide with thiourea and other reagents in ethanol, showcasing a methodology that could be adapted for synthesizing variants of the compound (Narayana et al., 2004).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including "this compound," is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure plays a critical role in the compound's chemical reactivity and biological activity. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds. For example, Tiwari et al. (2017) employed these techniques to confirm the structures of synthesized thiadiazole derivatives, demonstrating the approach for molecular structure analysis of similar compounds (Tiwari et al., 2017).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and coupling reactions, due to the reactive nature of the thiadiazole ring. These reactions can be utilized to modify the compound or introduce new functional groups, thereby altering its physical and chemical properties. Elmoghayar et al. (1984) reported on the reactivity of thiadiazole compounds, providing insights into the types of chemical transformations that such compounds can undergo (Elmoghayar et al., 1984).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure and substituents. These properties are important for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Studies on similar compounds, like those by Moradivalikboni et al. (2014), can offer methodologies for assessing the physical properties of thiadiazole derivatives (Moradivalikboni et al., 2014).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are largely defined by their reactivity, stability, and interaction with other molecules. These properties are crucial for their biological activity and potential applications in drug development and materials science. The study by Chen et al. (2016) on benzo[d][1,2,3]thiadiazole derivatives highlights the significance of structural analysis in understanding the electronic and optical properties of thiadiazole-based compounds, which could be applied to "this compound" (Chen et al., 2016).

Propiedades

IUPAC Name |

3,4-diethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-5-22-13-8-7-12(10-14(13)23-6-2)16(21)18-17-20-19-15(24-17)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFZQRFWPZQVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022320.png)

![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022321.png)

![ethyl 4-{[4-(allyloxy)benzoyl]amino}benzoate](/img/structure/B4022327.png)

![7,7-dimethyl-N-(2-methyl-5-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022349.png)

![4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4022353.png)

![1-allyl-2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4022361.png)

![4-[4-(benzyloxy)phenoxy]-2-(3-pyridinyl)quinazoline](/img/structure/B4022368.png)

![N-(2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4022372.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4022408.png)

![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-iodobenzamide](/img/structure/B4022418.png)

![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022428.png)